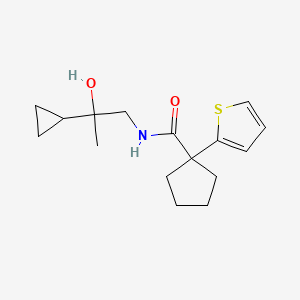

N-(2-cyclopropyl-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

N-(2-cyclopropyl-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic small molecule characterized by a cyclopentane carboxamide core substituted with a thiophen-2-yl group and a 2-cyclopropyl-2-hydroxypropyl side chain. The thiophene moiety is a sulfur-containing aromatic heterocycle known for its role in enhancing biological activity, particularly in anticancer and antimicrobial agents . The cyclopropane ring in the side chain introduces steric constraints and metabolic stability, while the hydroxyl group may improve solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-15(19,12-6-7-12)11-17-14(18)16(8-2-3-9-16)13-5-4-10-20-13/h4-5,10,12,19H,2-3,6-9,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXIOTJNRFMRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropyl-2-hydroxypropyl intermediate, followed by the introduction of the thiophene ring and the cyclopentane carboxamide group. Common reagents used in these reactions include cyclopropyl bromide, thiophene-2-carboxylic acid, and cyclopentanone. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-containing compounds are extensively studied for their antiproliferative and enzyme-inhibitory properties. Below is a detailed comparison of N-(2-cyclopropyl-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide with structurally or functionally related analogs from published research.

Table 1: Key Structural and Pharmacological Comparisons

Structural Analysis

Core Differences: The target compound features a cyclopentane carboxamide backbone, contrasting with the benzenesulfonamide or enone-thiazole cores in analogs (26–29).

Thiophene Positioning: The thiophen-2-yl group is retained across all compounds, suggesting its critical role in binding to biological targets (e.g., kinases or DNA-intercalating proteins). However, its conjugation to a cyclopentane in the target compound vs. a propenyl-enone system in (26–29) may alter electronic properties and steric accessibility .

Side-Chain Variations: The 2-cyclopropyl-2-hydroxypropyl side chain in the target compound is unique.

Pharmacological Implications

- Potency : Analogs (26–29) exhibit IC₅₀ values of ~9–10 µM against breast cancer cells, outperforming doxorubicin (IC₅₀ ~30 µM) . The target compound’s activity remains unquantified, but its hybrid structure (cyclopropane + hydroxyl) could modulate potency by balancing lipophilicity and solubility.

- Selectivity: The cyclopentane carboxamide core may reduce off-target effects compared to sulfonamide-based derivatives, which are prone to binding serum proteins or non-target enzymes.

- Metabolic Stability: The cyclopropane group could slow oxidative metabolism, extending half-life relative to enone or pyrazole-containing analogs .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.

Structural Characteristics

The compound features a unique molecular structure characterized by a cyclopropyl ring, a thiophene moiety, and a carboxamide functional group. These structural elements contribute to its biological properties, including potential anti-inflammatory and anticancer activities.

| Structural Feature | Description |

|---|---|

| Cyclopropyl Ring | Enhances steric properties and may influence receptor binding. |

| Thiophene Moiety | Known for its reactivity and interaction with biological systems. |

| Carboxamide Group | Implicated in enzyme inhibition and receptor modulation. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthesis pathway can be optimized to enhance yield and purity, which are critical for biological evaluations.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing the thiophene ring can inhibit the growth of cancer cells by interfering with specific signaling pathways associated with cell proliferation and survival.

A notable study demonstrated that modifications to the carboxamide group can lead to enhanced antiproliferative activity against breast cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is attributed to its ability to modulate the expression of pro-inflammatory cytokines. In vitro assays have shown that it can inhibit the activity of enzymes involved in inflammatory pathways, such as phospholipase C . This suggests a mechanism through which the compound may alleviate conditions characterized by chronic inflammation.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The carboxamide group may interact with active sites of enzymes, leading to inhibition of their function.

- Receptor Modulation : The thiophene moiety can bind to various receptors, potentially altering downstream signaling pathways.

- Cytotoxicity : The structural features may promote selective toxicity towards cancer cells while sparing normal cells.

Case Studies

Several case studies highlight the compound's efficacy in preclinical models:

- Study 1 : A study on related compounds demonstrated significant inhibition of tumor growth in xenograft models when treated with thiophene-containing carboxamides .

- Study 2 : In vitro assays revealed that derivatives of this compound showed promising results in reducing inflammation markers in macrophage cell lines exposed to lipopolysaccharides (LPS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.